(2,6-Difluorobenzoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorobenzoyl)urea is a chemical compound with the molecular formula C8H6F2N2O2. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is particularly notable for its role as an insect growth regulator, inhibiting the synthesis of chitin in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorobenzoyl)urea typically involves the reaction of 2,6-difluorobenzoyl chloride with urea. One common method includes the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate to produce 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines to yield the desired urea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorobenzoyl)urea undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce 2,6-difluorobenzoic acid and urea.
Common Reagents and Conditions
Trimethylsilyl Isocyanate: Used in the synthesis of 2,6-difluorobenzoyl isocyanate.
Polyfluoroaromatic Amines: React with 2,6-difluorobenzoyl isocyanate to form the urea derivative.
Major Products Formed
2,6-Difluorobenzoic Acid: Formed during hydrolysis.
Polyfluoroaryl Ureas: Formed during substitution reactions.
Scientific Research Applications
(2,6-Difluorobenzoyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Industry: Utilized in the production of insecticides and other agrochemicals.
Mechanism of Action
The primary mechanism of action of (2,6-Difluorobenzoyl)urea involves the inhibition of chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to the disruption of molting and development. The compound targets the enzyme chitin synthase, preventing the formation of chitin and ultimately leading to the death of the insect .
Comparison with Similar Compounds
Similar Compounds
Diflubenzuron: Another benzoylurea compound with similar insecticidal properties.
Novaluron: A benzoylphenyl urea used as an insect growth regulator.
Lufenuron: Used in veterinary medicine to control flea infestations.
Uniqueness
(2,6-Difluorobenzoyl)urea is unique due to its specific substitution pattern on the benzoyl ring, which enhances its efficacy as an insect growth regulator. The presence of fluorine atoms increases its stability and potency compared to other similar compounds .
Properties
IUPAC Name |
N-carbamoyl-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O2/c9-4-2-1-3-5(10)6(4)7(13)12-8(11)14/h1-3H,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOSFCNLNROPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861218 |
Source
|
Record name | N-Carbamoyl-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342075-20-0 |
Source
|
Record name | N-Carbamoyl-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.